

Spectroscopic analysis of 4'-Fluorochalcone (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4'-Fluorochalcone

Cat. No.: B3421806

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Spectroscopic Analysis of 4'-Fluorochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorochalcone, with the systematic name (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is a synthetic derivative of the chalcone family, a class of organic compounds that are precursors to flavonoids and isoflavonoids. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom on one of the phenyl rings can significantly alter the molecule's electronic properties and biological activity. Accurate structural elucidation and purity assessment are paramount for any further investigation. This technical guide provides an in-depth overview of the spectroscopic analysis of **4'-Fluorochalcone**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one^[1] Molecular Formula:

C₁₅H₁₁FO^[1] Molecular Weight: 226.25 g/mol ^{[1][2]}

The structure consists of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. The "4'-fluoro" designation indicates that the fluorine atom is attached to the para-position of the phenyl ring adjacent to the carbonyl group.

Spectroscopic Data

The following sections present the expected spectroscopic data for **4'-Fluorochalcone** based on published data for closely related compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4'-Fluorochalcone**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR (Proton NMR) Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.05	dd	~8.8, 5.4	H-2', H-6'
~7.80	d	15.6	H- β
~7.65	m	H-2, H-6	
~7.50	d	15.6	H- α
~7.40	m	H-3, H-4, H-5	
~7.20	t	~8.8	H-3', H-5'

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The assignments are based on typical chalcone spectra and the electronic effects of the substituents.

^{13}C NMR (Carbon-13) Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~189.0	C=O
~165.5 (d, $^1\text{JCF} \approx 255$ Hz)	C-4'
~145.0	C- β
~138.0	C-1
~135.0	C-1'
~131.0 (d, $^3\text{JCF} \approx 9$ Hz)	C-2', C-6'
~130.5	C-4
~129.0	C-2, C-6
~128.5	C-3, C-5
~122.0	C- α
~115.8 (d, $^2\text{JCF} \approx 22$ Hz)	C-3', C-5'

Note: The chemical shifts are approximate. The carbon attached to the fluorine atom (C-4') will appear as a doublet due to carbon-fluorine coupling, with a large one-bond coupling constant (^1JCF). Other carbons in the fluorinated ring will also show smaller couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4'-Fluorochalcone** is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~1660	Strong	C=O stretch (α,β -unsaturated ketone)
~1600, ~1580, ~1450	Medium-Strong	Aromatic C=C stretches
~1230	Strong	C-F stretch
~980	Strong	=C-H bend (trans)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z	Relative Intensity (%)	Assignment
226	High	[M] ⁺ (Molecular Ion)
225	Moderate	[M-H] ⁺
198	Moderate	[M-CO] ⁺
149	Moderate	[M-C ₆ H ₅] ⁺
123	High	[C ₈ H ₄ FO] ⁺
105	Moderate	[C ₆ H ₅ CO] ⁺
95	Moderate	[C ₆ H ₄ F] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of 4'-Fluorochalcone

A common method for the synthesis of chalcones is the Claisen-Schmidt condensation.

Materials:

- 4-Fluoroacetophenone
- Benzaldehyde
- Ethanol
- Sodium hydroxide (aqueous solution)
- Hydrochloric acid (dilute)

Procedure:

- Dissolve equimolar amounts of 4-fluoroacetophenone and benzaldehyde in ethanol.
- Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.
- Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude product.
- Filter the solid, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **4'-Fluorochalcone**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **4'-Fluorochalcone** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.

^1H NMR Acquisition:

- Acquire the spectrum on a 400 MHz NMR spectrometer.

- Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

¹³C NMR Acquisition:

- Acquire the spectrum on the same instrument.
- Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

- For solid samples, the KBr pellet method is commonly used. Mix a small amount of **4'-Fluorochalcone** with dry potassium bromide (KBr) and press into a thin, transparent disk.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Acquisition:

- Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Introduction and Ionization:

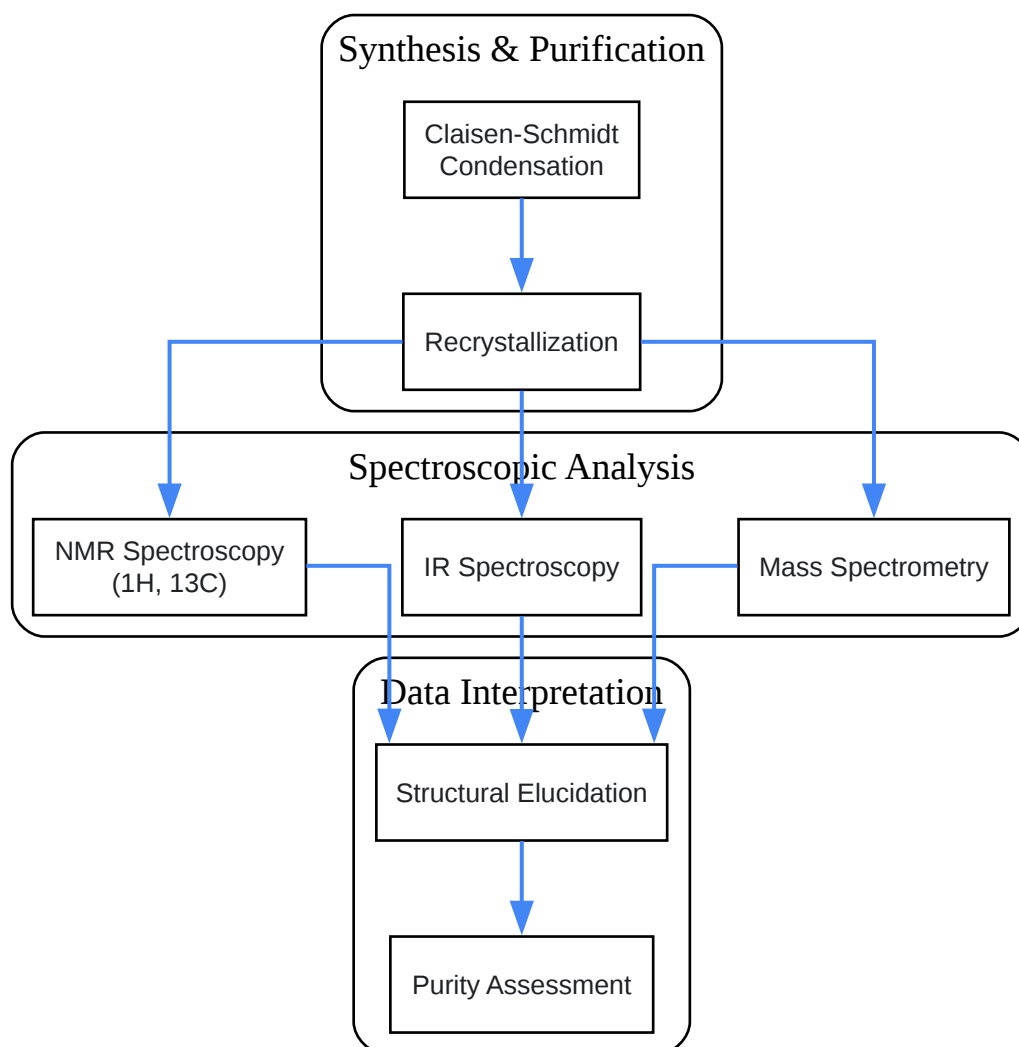
- The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Electron Impact (EI) is a common ionization technique for this type of molecule.

Acquisition:

- Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Visualizations

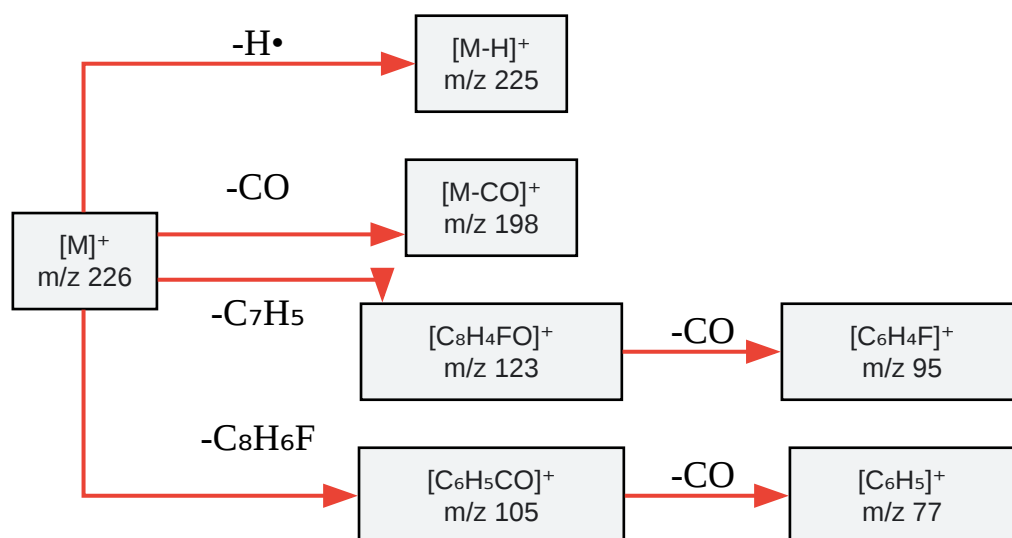
Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4'-Fluorochalcone**.

Proposed Mass Spectrometry Fragmentation Pathway

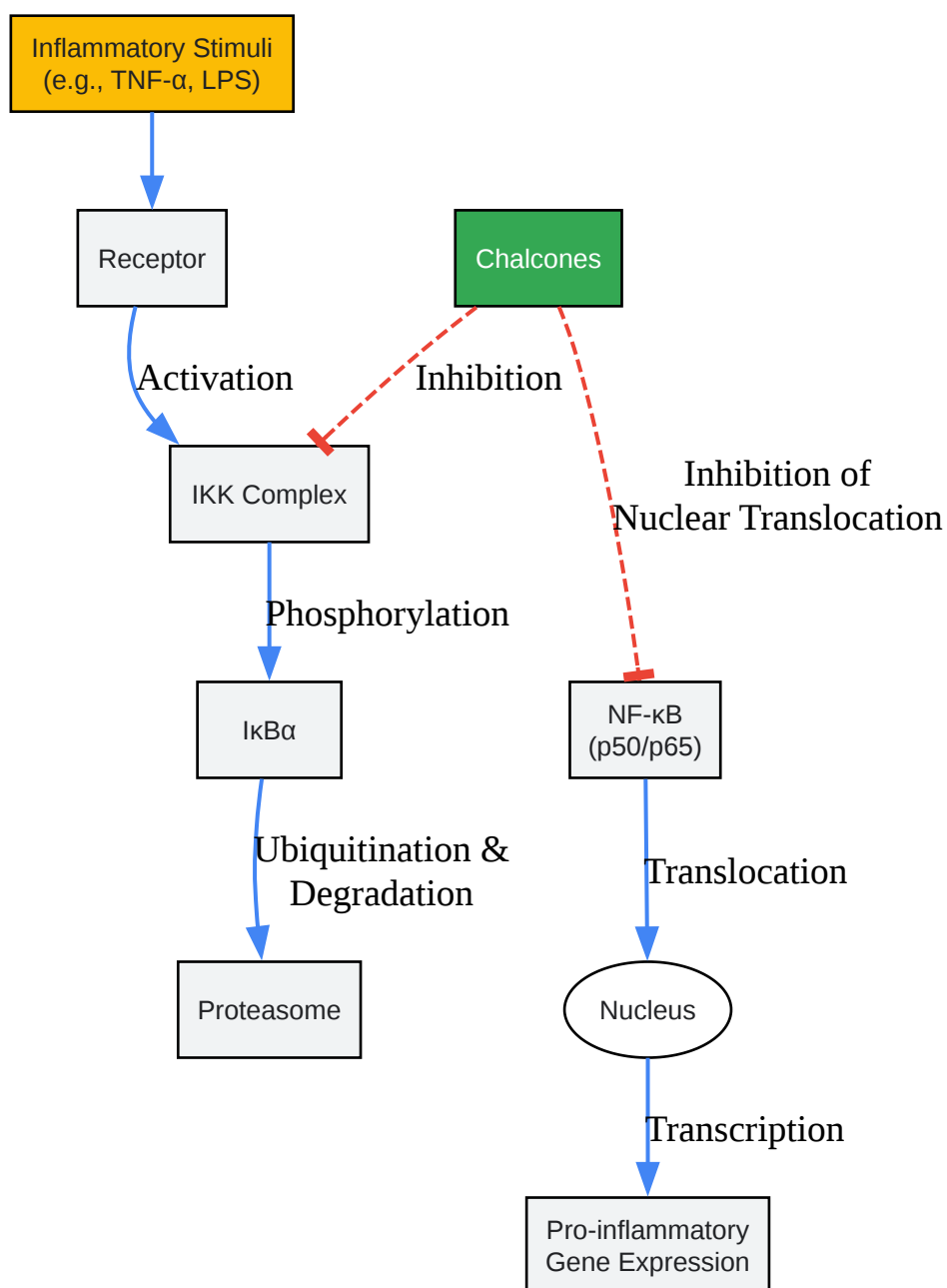


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Caption: Proposed major fragmentation pathways for **4'-Fluorochalcone** in Mass Spectrometry.

Inhibition of NF- κ B Signaling Pathway by Chalcones

Chalcones are known to exert their anti-inflammatory effects by inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[1][3][4][5][6]}



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Caption: Simplified diagram of the NF-κB signaling pathway and points of inhibition by chalcones.

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